molecular formula C9H4BrCl2F3O B15339789 4'-Bromo-5'-chloro-2'-(trifluoromethyl)phenacyl chloride

4'-Bromo-5'-chloro-2'-(trifluoromethyl)phenacyl chloride

Cat. No.: B15339789
M. Wt: 335.93 g/mol
InChI Key: XRYOONPYYFRIOL-UHFFFAOYSA-N
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Description

4’-Bromo-5’-chloro-2’-(trifluoromethyl)phenacyl chloride is an organic compound with significant applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a phenacyl chloride structure, making it a versatile reagent in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Bromo-5’-chloro-2’-(trifluoromethyl)phenacyl chloride typically involves multiple steps, including electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts acylation, followed by halogenation reactions to introduce the bromine and chlorine atoms. The trifluoromethyl group can be introduced using trifluoromethylation reagents under specific conditions .

Industrial Production Methods

Industrial production of this compound often involves scaling up the laboratory synthesis methods. The process includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

4’-Bromo-5’-chloro-2’-(trifluoromethyl)phenacyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

    Catalysts: Such as palladium catalysts for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenacyl derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

4’-Bromo-5’-chloro-2’-(trifluoromethyl)phenacyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4’-Bromo-5’-chloro-2’-(trifluoromethyl)phenacyl chloride involves its ability to act as an electrophile in various chemical reactions. The presence of electron-withdrawing groups such as bromine, chlorine, and trifluoromethyl enhances its reactivity towards nucleophiles. This allows it to form covalent bonds with target molecules, leading to the desired chemical transformations .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride
  • 5-Bromo-2-chlorobenzotrifluoride
  • 4-Bromo-2-chloro-α,α,α-trifluorotoluene

Uniqueness

4’-Bromo-5’-chloro-2’-(trifluoromethyl)phenacyl chloride is unique due to the specific combination of bromine, chlorine, and trifluoromethyl groups attached to the phenacyl chloride structure. This unique combination imparts distinct reactivity and properties, making it a valuable reagent in synthetic chemistry and various applications .

Properties

Molecular Formula

C9H4BrCl2F3O

Molecular Weight

335.93 g/mol

IUPAC Name

1-[4-bromo-5-chloro-2-(trifluoromethyl)phenyl]-2-chloroethanone

InChI

InChI=1S/C9H4BrCl2F3O/c10-6-2-5(9(13,14)15)4(1-7(6)12)8(16)3-11/h1-2H,3H2

InChI Key

XRYOONPYYFRIOL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)Br)C(F)(F)F)C(=O)CCl

Origin of Product

United States

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